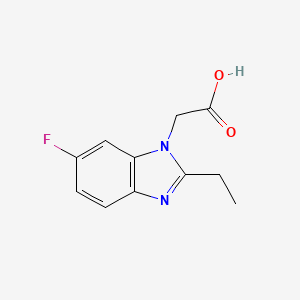

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

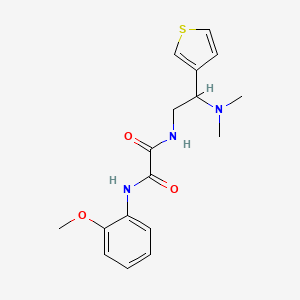

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide, also known as FB1, is a mycotoxin produced by Fusarium fungi. FB1 has been found in various crops, including corn, rice, and wheat, and has been known to cause toxic effects in humans and animals. Despite its toxic nature, FB1 has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

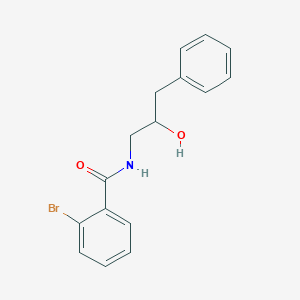

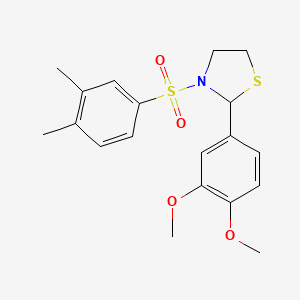

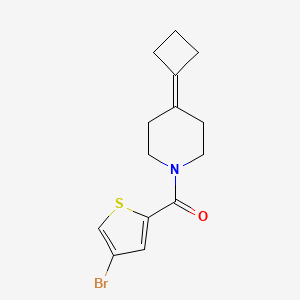

Several studies focused on synthesizing and characterizing compounds structurally related to the specified chemical. For example, a series of compounds were synthesized, including derivatives with cytotoxic effects on breast cancer cell lines, showcasing the compound's potential in cancer research and treatment (Kelly et al., 2007). Another study synthesized coumarin benzothiazole derivatives, investigated for their photophysical properties and recognition properties for cyanide anions, highlighting their potential as chemosensors (Wang et al., 2015).

Biological Activity

Research into the biological activity of related compounds includes the development of novel compounds exhibiting antimicrobial activity, such as fluorobenzamides containing thiazole and thiazolidine, showing significant activity against various bacterial and fungal strains (Desai et al., 2013). Another example is the investigation of benzimidazole and benzothiazole conjugated Schiff base compounds as fluorescent sensors for metal ions, further emphasizing the utility of similar structures in the development of diagnostic tools (Suman et al., 2019).

Antimicrobial and Sensor Applications

Compounds similar to the one inquired about have been evaluated for their antimicrobial properties and as sensors. For instance, biphenyl benzothiazole-2-carboxamide derivatives showed promise as diuretic agents (Yar & Ansari, 2009), and coumarin benzothiazole derivatives were developed as chemosensors for anions, showcasing the compound's potential in environmental monitoring and healthcare diagnostics (Wang et al., 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide involves the condensation of 4-fluoro-3-methyl-1,3-benzothiazol-2-amine with 4-oxochromene-3-carboxylic acid followed by the addition of an appropriate coupling agent to form the final product.", "Starting Materials": [ "4-fluoro-3-methyl-1,3-benzothiazol-2-amine", "4-oxochromene-3-carboxylic acid", "Coupling agent (e.g. EDC, HATU, DCC)" ], "Reaction": [ "Step 1: Dissolve 4-fluoro-3-methyl-1,3-benzothiazol-2-amine and 4-oxochromene-3-carboxylic acid in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (e.g. EDC, HATU, DCC).", "Step 2: Stir the reaction mixture at room temperature for several hours until completion.", "Step 3: Purify the crude product by column chromatography using an appropriate solvent system (e.g. hexanes/ethyl acetate).", "Step 4: Characterize the final product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its structure." ] } | |

Numéro CAS |

868375-31-9 |

Nom du produit |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |

Formule moléculaire |

C18H11FN2O3S |

Poids moléculaire |

354.36 |

Nom IUPAC |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C18H11FN2O3S/c1-21-15-12(19)6-4-8-14(15)25-18(21)20-17(23)11-9-24-13-7-3-2-5-10(13)16(11)22/h2-9H,1H3 |

Clé InChI |

YTGAUELNZXWTAJ-ZZEZOPTASA-N |

SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)methyl]-4-(2,3-dihydro-1-benzofuran-5-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2712058.png)

![3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2712061.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2712063.png)

![2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712066.png)

![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]butanamide](/img/structure/B2712067.png)

![7-(4-Chlorophenyl)-2-[3-(2-chlorophenyl)-4-methyl-1,2-oxazol-5-yl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2712069.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2712073.png)

methanone](/img/structure/B2712076.png)